molecular formula C18H15Cl3N6 B10924262 4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10924262
M. Wt: 421.7 g/mol
InChI Key: ZWADLNIPCKWBCK-UHFFFAOYSA-N
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Description

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its complex structure, which includes multiple chlorine atoms and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step reactions. The starting materials often include 2,4-dichlorobenzyl chloride and 1-methylpyrazole. The synthetic route may involve:

    Nucleophilic Substitution: The reaction between 2,4-dichlorobenzyl chloride and 1-methylpyrazole under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole: Lacks the chlorine atom at the 4-position.

    4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-ethylpyrazol-4-yl)pyrazole: Contains an ethyl group instead of a methyl group on the pyrazole rings.

Uniqueness

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15Cl3N6

Molecular Weight

421.7 g/mol

IUPAC Name

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C18H15Cl3N6/c1-25-8-12(6-22-25)17-16(21)18(13-7-23-26(2)9-13)27(24-17)10-11-3-4-14(19)5-15(11)20/h3-9H,10H2,1-2H3

InChI Key

ZWADLNIPCKWBCK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CN(N=C4)C)Cl

Origin of Product

United States

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